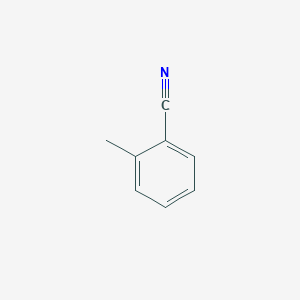

o-Tolunitrile

Vue d'ensemble

Description

Applications De Recherche Scientifique

o-Tolunitrile has several scientific research applications:

Mécanisme D'action

Target of Action

It’s known that nitrile-containing pharmaceuticals can have a wide range of targets, and their incorporation into lead compounds can enhance binding affinity to the target .

Mode of Action

Nitriles, in general, are known to interact with their targets in a way that can bring additional benefits, including enhanced binding affinity to the target, improved pharmacokinetic profile of parent drugs, and reduced drug resistance .

Biochemical Pathways

Nitrilases, enzymes derived from bacteria, filamentous fungi, yeasts, and plants, have drawn considerable attention due to their application in nitrile degradation

Pharmacokinetics

The compound has a boiling point of 205°c and a density of 0989 g/mL at 25°C , which might influence its bioavailability.

Result of Action

It’s known that the reactions of nitriles result in protonation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of o-Tolunitrile. For instance, nitriles may polymerize in the presence of metals and some metal compounds. They are incompatible with acids; mixing nitriles with strong oxidizing acids can lead to extremely violent reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: o-Tolunitrile can be synthesized through several methods:

Diazotization of o-Toluidine: This method involves the reaction of o-toluidine with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with cuprous cyanide to yield this compound.

Ammoxidation of Methylbenzyl Chlorides: This method involves the selective ammoxidation of methylbenzyl chlorides prepared by chloromethylation of toluene.

Industrial Production Methods: The industrial production of this compound typically involves the catalytic gas-phase ammoxidation of xylenes. this method often results in low yields and selectivity . An alternative method involves the liquid-phase ammoxidation of xylenes, which offers higher selectivity but lower yields .

Analyse Des Réactions Chimiques

o-Tolunitrile undergoes various chemical reactions, including:

Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to form o-toluic acid.

Oxidation: this compound can be oxidized to form o-toluic acid using strong oxidizing agents.

Reduction: Reduction of this compound can yield o-toluidine.

Substitution: this compound can undergo substitution reactions with various nucleophiles to form different substituted products.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions include o-toluic acid and o-toluidine .

Comparaison Avec Des Composés Similaires

- p-Tolunitrile

- m-Tolunitrile

- Benzonitrile

- Alkylbenzonitriles

Propriétés

IUPAC Name |

2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-7-4-2-3-5-8(7)6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPNXBQSRGKSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

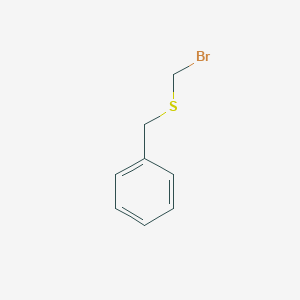

CC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022050 | |

| Record name | 2-Tolunitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-tolunitrile is a light blue clear liquid. (NTP, 1992), Liquid; [Merck Index] Colorless liquid with an almond-like odor; [Alfa Aesar MSDS] | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Tolunitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

401 °F at 760 mmHg (NTP, 1992) | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

184 °F (NTP, 1992) | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992) | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.9955 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

529-19-1, 25550-22-5 | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Tolunitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Tolunitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Tolunitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLUNITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3048F2A3KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

7.7 °F (NTP, 1992) | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is o-Tolunitrile and what is its molecular formula?

A1: this compound, also known as ortho-cyanotoluene, is an aromatic compound with a cyano group (-C≡N) attached to the ortho position of a toluene molecule. Its molecular formula is C8H7N. []

Q2: What are the primary uses of this compound?

A2: this compound serves as a versatile building block in organic synthesis and finds applications as a solvent. Its utility extends to the production of pharmaceuticals, dyes, rubber chemicals, and pigments. []

Q3: Can you provide spectroscopic data for characterizing this compound?

A3: this compound has been extensively studied using FTIR, FT-Raman, and microwave spectroscopy. [, , ] These techniques provide valuable information about its vibrational frequencies, rotational constants, and nuclear quadrupole coupling constants, aiding in its identification and structural analysis.

Q4: How does the methyl group's internal rotation in this compound influence its microwave spectrum?

A4: The methyl group in this compound undergoes internal rotation, leading to A-E splitting in its high-resolution microwave spectrum. [, ] Analysis of these splittings allows for the determination of internal rotation parameters, such as the threefold barrier (V3) and the angle (θ) between the internal rotor axis and the principal a axis.

Q5: What synthetic routes are available for preparing this compound?

A5: this compound can be synthesized via various methods:

- Diazotization: This approach involves the diazotization of o-toluidine followed by replacement of the diazonium group with a cyanide ion. []

- Oxidation of o-Toluic Acid: o-Toluic acid can be converted to this compound in the presence of ammonia and a suitable catalyst. [, ]

- Oxidation of o-Xylene: o-Xylene undergoes oxidative ammonolysis to yield this compound as an intermediate product. [, ]

- Isomerization of Pyrrole: Quantum chemical calculations suggest that this compound can be obtained through a series of isomerization steps starting from pyrrole. []

Q6: What is the role of this compound in the synthesis of phthalonitrile?

A6: this compound acts as a crucial intermediate in the synthesis of phthalonitrile via the vapor-phase oxidative ammonolysis of o-xylene. [, ] The reaction proceeds through a multi-step mechanism, with this compound undergoing further oxidation to form the desired phthalonitrile.

Q7: How does the concentration of this compound affect its conversion to phthalonitrile in vapor-phase ammoxidation?

A7: Kinetic studies of this compound ammoxidation on a V-Sb-Bi-Zr/γ-Al2O3 catalyst reveal that the rate of conversion to phthalonitrile follows a half-order equation with respect to this compound concentration. [, ] This indicates that the reaction rate is proportional to the square root of the this compound concentration.

Q8: Can you elaborate on the catalytic properties of V-Sb-Bi-Zr/γ-Al2O3 in the ammoxidation of this compound?

A8: The V-Sb-Bi-Zr/γ-Al2O3 oxide catalyst demonstrates high activity and selectivity in the ammoxidation of this compound to 4-phenylphthalonitrile. [] This catalyst facilitates the conversion of this compound to the desired product with a yield of 83.10 mol% in a single pass.

Q9: What is the impact of recirculating unreacted this compound in the ammoxidation process?

A9: Recirculating unreacted this compound along with 4-phenyl-o-xylene in the ammoxidation process has been shown to reduce the formation of byproducts and enhance the selectivity towards 4-phenylphthalonitrile. [] This approach optimizes the process by minimizing waste and maximizing the yield of the desired product.

Q10: What software package was developed for analyzing data from the ammoxidation of this compound?

A10: Researchers developed the OptimMe software package, written in C#, to analyze and visualize data obtained from the ammoxidation of this compound. [] This software facilitates data interpretation and aids in understanding the complex reaction kinetics and optimizing process parameters.

Q11: How does this compound react with sodium in tetrahydrofuran?

A11: Reacting this compound with sodium in tetrahydrofuran leads to the formation of an isoindole derivative. [, ] This reaction proceeds through a series of steps, including reductive dimerization, hydrogen shift, and cyclization, ultimately yielding the final product.

Q12: What is the significance of potassium tert-butanolate in the synthesis of 1-amino-3-(2′-methylphenyl)isoquinoline hydrochloride?

A12: Potassium tert-butanolate acts as a strong base, promoting the self-condensation of this compound in DMPU, ultimately yielding 1-amino-3-(2′-methylphenyl)isoquinoline hydrochloride. [] The crystal structure of this compound was elucidated using X-ray single-crystal diffraction.

Q13: What are the key features of the crystal structure of 1-amino-3-(2′-methylphenyl)isoquinoline hydrochloride?

A13: The crystal structure of 1-amino-3-(2′-methylphenyl)isoquinoline hydrochloride reveals that it crystallizes in the orthorhombic space group Pna21. [] The molecules are linked by intermolecular N-H···Cl hydrogen bonds, forming a one-dimensional chain along the a-axis.

Q14: How does the reactivity of this compound compare to its meta and para isomers in sodium tungstate-catalyzed oxidation?

A14: In the presence of sodium tungstate and an oxidant like sodium percarbonate or sodium carbonate-hydrogen peroxide, this compound exhibits significantly slower oxidation compared to its meta (m-Tolunitrile) and para (p-Tolunitrile) isomers. [] This difference in reactivity can be attributed to steric hindrance imposed by the methyl group in the ortho position.

Q15: What is the selectivity towards aryl amides in the sodium tungstate-catalyzed oxidation of aryl nitriles, including this compound?

A15: The sodium tungstate-catalyzed oxidation of aryl nitriles, including this compound, exhibits remarkably high selectivity towards the corresponding aryl amides (95%–100%). [] This method provides a mild and efficient approach for synthesizing aryl amides from aryl nitriles.

Q16: Can you describe the role of this compound in the formation of fullerooxazoles?

A16: this compound participates in the formation of fullerooxazoles from C61HPh(3-) anions. [] The reaction proceeds through the addition of this compound to the fullerene cage, followed by cyclization to generate the fullerooxazole derivative.

Q17: What is the observed regioselectivity in the addition of this compound to C61HPh(3-)?

A17: Despite theoretical predictions suggesting the possibility of two regioisomers, only regioisomers with the oxygen atom bonded to C4/C5 and the nitrogen atom bonded to C3/C6 of the fullerene cage are observed in the reaction of this compound with C61HPh(3-). [] This selectivity is attributed to the charge distribution on the fullerene anion, directing the addition to specific carbon atoms.

Q18: What is the significance of α-bromo-o-Tolunitrile in the synthesis of isoquinoline derivatives?

A18: α-Bromo-o-Tolunitrile serves as a key starting material for synthesizing various isoquinoline derivatives, including 3-substituted isoquinolines and 1-amino-2-benzopyrylium derivatives. [, , ] Its versatility in forming carbon-carbon bonds with various nucleophiles makes it a valuable synthon in organic synthesis.

Q19: How can α-bromo-o-Tolunitrile be utilized to prepare 3,4-dihydroisocoumarins?

A19: α-Bromo-o-Tolunitrile reacts with ketones or aldehydes in the presence of a base to yield 3,4-dihydroisocoumarins. [, ] This reaction involves nucleophilic substitution of the bromine atom followed by cyclization to form the heterocyclic ring system.

Q20: What is the role of α-cyano-o-Tolunitrile in the synthesis of 10-amino-9-anthracenecarbonitriles?

A20: α-Cyano-o-Tolunitrile reacts with haloarenes under aryne-forming conditions to afford 10-amino-9-anthracenecarbonitriles. [, ] This transformation involves the generation of an aryne intermediate, followed by nucleophilic addition of the α-cyano-o-Tolunitrile and subsequent aromatization.

Q21: Can α-cyano-o-Tolunitrile be utilized for the preparation of isoquinoline-1,3-diamines?

A21: α-Cyano-o-Tolunitrile reacts with lithium amides to furnish N1-alkyl- and N1,N1-dialkylisoquinoline-1,3-diamines. [, ] This reaction highlights the versatility of α-cyano-o-Tolunitrile in constructing nitrogen-containing heterocycles.

Q22: What other reagents can react with α-cyano-o-Tolunitrile to yield isoquinoline derivatives?

A22: Alkyllithiums and phenyllithium also react with α-cyano-o-Tolunitrile, affording 1-alkyl- and 1-phenylisoquinolin-3-amines. [, ] These reactions demonstrate the diverse reactivity of α-cyano-o-Tolunitrile in forming various substituted isoquinolines.

Q23: How does this compound contribute to the synthesis of 1-keto-3-carbomethoxy-1,2,3,4-tetrahydroisoquinoline?

A23: One synthetic route to 1-keto-3-carbomethoxy-1,2,3,4-tetrahydroisoquinoline involves the use of α-bromo-o-Tolunitrile. [] This route proceeds through the formation and subsequent hydrolysis of an adduct between α-bromo-o-Tolunitrile and acetamidomalonic ester, followed by esterification.

Q24: Does 1-keto-3-carboxy-1,2,3,4-tetrahydroisoquinoline exhibit any biological activity?

A24: Preliminary studies indicate that 1-keto-3-carboxy-1,2,3,4-tetrahydroisoquinoline undergoes hydrolysis by α-chymotrypsin, suggesting potential biological activity. [] Further research is needed to fully understand its interaction with biological systems.

Q25: How is this compound metabolized in vitro?

A25: In vitro studies using rat liver subcellular fractions show that this compound undergoes metabolism to produce o-cyanobenzyl alcohol and phthalide. [] Phthalide formation is believed to occur through the chemical conversion of o-cyanobenzyl alcohol, the initial metabolite.

Q26: What are the implications of this compound metabolism for its potential pharmaceutical applications?

A26: Understanding the metabolic fate of this compound is crucial for its potential development as a pharmaceutical agent. [] Identification of metabolites, such as o-cyanobenzyl alcohol and phthalide, provides valuable insights into its biotransformation and potential toxicity.

Q27: How does this compound compare to other aromatic nitriles in terms of its metabolic fate?

A27: Unlike some aromatic nitriles that undergo ring hydroxylation, this compound's metabolism primarily involves modifications to its nitrile moiety. [] This difference highlights the unique metabolic pathways of different aromatic nitrile compounds.

Q28: How does this compound behave in liquid-liquid extraction systems with triethylene glycol and hexane?

A28: Liquid-liquid equilibrium studies demonstrate that triethylene glycol effectively extracts this compound from mixtures containing hexane and water. [] These findings suggest the potential for separating this compound from other components using liquid-liquid extraction techniques.

Q29: What is the significance of the NRTL equation in understanding the liquid-liquid equilibrium behavior of this compound?

A29: The Non-Random Two-Liquid (NRTL) equation is a thermodynamic model used to describe the non-ideal behavior of liquid mixtures. [] By fitting experimental liquid-liquid equilibrium data to the NRTL equation, researchers can obtain binary interaction parameters, providing insights into the intermolecular forces governing the separation of this compound in these systems.

Q30: What insights do quantum chemical calculations provide into the isomerization of this compound?

A30: Quantum chemical calculations, particularly Density Functional Theory (DFT) calculations, have been employed to investigate the potential energy surface and reaction pathways involved in the isomerization of this compound. [] These calculations can elucidate the relative stabilities of different isomers and provide insights into the kinetic parameters governing their interconversion.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

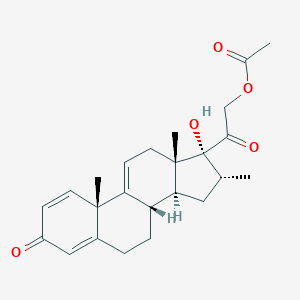

![6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B42169.png)

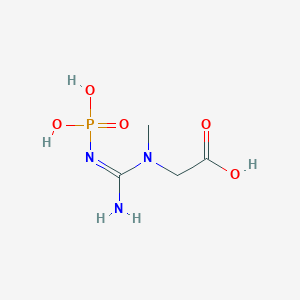

![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B42176.png)

![4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide](/img/structure/B42180.png)

![Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B42191.png)